molecular formula C7H8O2 B584487 4-Methoxyphenol-2,3,5,6-D4 CAS No. 159839-23-3

4-Methoxyphenol-2,3,5,6-D4

Cat. No. B584487
M. Wt: 128.163
InChI Key: NWVVVBRKAWDGAB-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenol-2,3,5,6-D4, also known as 4-Hydroxyanisole or Hydroquinone Monomethyl Ether, is an organic compound with the formula CH3OC6D4OH . It is a phenol with a methoxy group in the para position . It is widely used as a skin whitening agent, because it can exert hypo-pigmenting effects . It also finds applications as a stabilizer for chlorinated hydrocarbons, ethyl cellulose, UV (ultraviolet) inhibitor, inhibitor for acrylic monomers, etc .


Synthesis Analysis

4-Methoxyphenol can be synthesized from hydroquinone. It undergoes polymerization in the presence of horseradish peroxidase (enzymatic catalyst) and sodium dodecyl sulfate (surfactant) to afford poly (4-methoxyphenol) . 4-Methoxyphenol may also react with aqueous nitrous acid to form 2-nitro-4-methoxyphenol and benzoquinone in varying ratios depending on the reaction conditions .


Molecular Structure Analysis

The molecular structure of 4-Methoxyphenol-2,3,5,6-D4 is CH3OC6D4OH . The isotopic enrichment is 98 atom % D .


Chemical Reactions Analysis

4-Methoxyphenol, a 4-alkoxyphenol, can be synthesized from hydroquinone. It undergoes polymerization in the presence of horseradish peroxidase (enzymatic catalyst) and sodium dodecyl sulfate (surfactant) to afford poly (4-methoxyphenol) . 4-Methoxyphenol may also react with aqueous nitrous acid to form 2-nitro-4-methoxyphenol and benzoquinone in varying ratios depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxyphenol-2,3,5,6-D4 include a molecular weight of 128.16 , and it is non-hazardous for transport .

Scientific Research Applications

Antioxidant Applications

4-Methoxyphenol-2,3,5,6-D4: is widely used as an intermediate in the production of antioxidants . These antioxidants, such as butylated hydroxytoluene (BHT), are crucial in preventing oxidative degradation in various products. They are commonly incorporated into food packaging, cosmetics, and personal care products to extend shelf life and maintain quality.

Pharmaceutical Synthesis

This compound serves as a key building block in the synthesis of numerous pharmaceuticals . Its role in the production of fluoroquinolone antibiotics and anticoagulants is particularly significant, as these medications play essential roles in treating infections and preventing blood clots, respectively.

Agrochemical Manufacturing

In the agricultural sector, 4-Methoxyphenol-2,3,5,6-D4 is utilized as a starting material for the creation of herbicides and fungicides . These products are vital for protecting crops from pests and diseases, thereby supporting food security and agricultural productivity.

Anti-inflammatory and Neuroprotective Research

Research has indicated that 4-Methoxyphenol possesses anti-inflammatory properties and may have neuroprotective effects . This suggests potential applications in treating inflammatory conditions and neurodegenerative diseases like Parkinson’s disease.

Enzymatic Activity and Protein Structure Studies

The compound is also employed in scientific research as a model substrate to study enzymatic activity and protein structure . Understanding these biological processes is fundamental to the development of new drugs and therapeutic strategies.

Material Science: Plastics, Adhesives, and Coatings

Due to its ability to improve thermal stability and flame resistance, 4-Methoxyphenol-2,3,5,6-D4 is incorporated into the production of plastics, adhesives, and coatings . This enhances the durability and safety of materials used in various industries.

Safety And Hazards

When handling 4-Methoxyphenol-2,3,5,6-D4, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Relevant Papers

Several papers have been published on the synthesis and applications of m-Aryloxy Phenols . These papers highlight the importance of m-aryloxy phenols in various industries, including plastics, adhesives, and coatings, and discuss their applications as antioxidants, ultraviolet absorbers, and flame retardants .

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVVVBRKAWDGAB-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenol-2,3,5,6-D4

Citations

For This Compound
1
Citations
H Zimmermann - Liquid Crystals, 1989 - Taylor & Francis
The recent developments in solid state NMR techniques have rendered deuterium a most attractive nucleus for use in the study of liquid crystals and other ordered systems. Its …
Number of citations: 112 www.tandfonline.com

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